molecular formula C15H14O B012338 4-(4-Ethylphenyl)benzaldehyde CAS No. 101002-44-2

4-(4-Ethylphenyl)benzaldehyde

Cat. No. B012338
M. Wt: 210.27 g/mol
InChI Key: BKSIRMWDRXUHEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves methods like the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between aldehydes and ketones. A specific example of this is the synthesis of chalcone derivatives, where 4-(propan-2-yl)benzaldehyde reacts with substituted acetophenones to produce compounds with varied substituents on the phenyl ring, indicating a potential pathway for synthesizing 4-(4-Ethylphenyl)benzaldehyde (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring attached to an aldehyde group. The structure of 4-phenyl-benzaldehyde, for example, reveals the presence of dimers linked by C=O and C-H groups, forming C-H...O hydrogen bonds. This structural feature is likely to be conserved in 4-(4-Ethylphenyl)benzaldehyde, contributing to its molecular stability and reactivity (Vaz et al., 2005).

Chemical Reactions and Properties

Benzaldehyde derivatives undergo various chemical reactions, including photochemical and acid-catalyzed rearrangements. For instance, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a related compound, undergoes photochemical rearrangements leading to different products depending on the reaction conditions (Schultz & Antoulinakis, 1996). This suggests that 4-(4-Ethylphenyl)benzaldehyde may also participate in similar reactions, contributing to its chemical versatility.

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as melting and boiling points, solubility, and crystal structure, are influenced by their molecular structure. For example, the crystal structure of 4-(3,4-bis(2,5-dimethylthiophen-3-yl)-cyclopent-3-en-1-yl)benzaldehyde provides insights into the arrangement of molecules in the solid state, which can be extrapolated to understand the physical properties of 4-(4-Ethylphenyl)benzaldehyde (Li et al., 2010).

Chemical Properties Analysis

The chemical properties of benzaldehyde derivatives, such as reactivity, stability, and functional group transformations, are integral to their applications in organic synthesis and materials science. The selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals highlights the importance of protecting groups in controlling the reactivity of such compounds (Ishida et al., 2010). This aspect is crucial for understanding the reactivity and potential applications of 4-(4-Ethylphenyl)benzaldehyde in various chemical syntheses.

Safety And Hazards


  • Flammability : The compound is flammable; handle with care.

  • Toxicity : Limited information is available, but standard safety precautions apply.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 4-(4-Ethylphenyl)benzaldehyde continues to explore its applications in:



  • Organic synthesis

  • Material science

  • Medicinal chemistry


properties

IUPAC Name

4-(4-ethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSIRMWDRXUHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362673
Record name 4-(4-ethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)benzaldehyde

CAS RN

101002-44-2
Record name 4-(4-ethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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